

# Milvexian: A New Frontier in Anticoagulation with a Focus on Bleeding Risk Reduction

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth comparison of the novel Factor XIa inhibitor, **milvexian**, against established direct oral anticoagulants (DOACs) reveals a promising safety profile, particularly concerning bleeding events. This guide synthesizes available clinical trial data, delves into the experimental protocols, and visually contrasts the mechanisms of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The quest for safer anticoagulants has led to the development of a new class of drugs targeting Factor XIa, a key component of the intrinsic pathway of blood coagulation. **Milvexian**, an oral Factor XIa inhibitor, is at the forefront of this innovation, with Phase 2 clinical trial data suggesting a dissociation between its antithrombotic efficacy and the risk of bleeding, a significant concern with current DOACs that target Factor Xa or thrombin.

## Comparative Analysis of Bleeding Risk: Milvexian vs. Standard DOACs

An indirect comparison of bleeding rates from key clinical trials highlights the potential safety advantages of **milvexian**. The following tables summarize the incidence of major and clinically relevant non-major (CRNM) bleeding events for **milvexian** and other widely used DOACs. It is important to note that these are not head-to-head comparisons and patient populations and trial designs may differ.

Table 1: Bleeding Risk of **Milvexian** in Phase 2 Clinical Trials



| Clinical<br>Trial | Indication                                                            | Milvexian<br>Dosage                                | Comparator                                            | Major<br>Bleeding | Major or<br>CRNM<br>Bleeding |
|-------------------|-----------------------------------------------------------------------|----------------------------------------------------|-------------------------------------------------------|-------------------|------------------------------|
| AXIOMATIC-<br>TKR | Venous Thromboemb olism (VTE) Prevention after Total Knee Replacement | Various<br>doses                                   | Enoxaparin<br>40mg once<br>daily                      | 0%                | 1%                           |
| AXIOMATIC-<br>SSP | Secondary<br>Stroke<br>Prevention                                     | Various doses (on background antiplatelet therapy) | Placebo (on<br>background<br>antiplatelet<br>therapy) | 1-2%              | Not Reported                 |

Table 2: Bleeding Risk of Other DOACs in Pivotal Clinical Trials

| Drug (Trial)                        | Indication          | Comparator | Major Bleeding<br>(Annualized<br>Rate) | Major or<br>CRNM<br>Bleeding<br>(Annualized<br>Rate) |
|-------------------------------------|---------------------|------------|----------------------------------------|------------------------------------------------------|
| Apixaban<br>(ARISTOTLE)             | Atrial Fibrillation | Warfarin   | 2.13%                                  | 4.07%                                                |
| Rivaroxaban<br>(ROCKET AF)          | Atrial Fibrillation | Warfarin   | 3.6%                                   | 14.9%                                                |
| Edoxaban<br>(ENGAGE AF-<br>TIMI 48) | Atrial Fibrillation | Warfarin   | 2.75% (60mg<br>dose)                   | Not Reported<br>Separately                           |
| Dabigatran (RE-<br>LY)              | Atrial Fibrillation | Warfarin   | 3.11% (150mg<br>dose)                  | Not Reported<br>Separately                           |



Check Availability & Pricing

### **Unraveling the Mechanism: A Tale of Two Pathways**

The differential bleeding risk between **milvexian** and other DOACs can be attributed to their distinct targets within the coagulation cascade. While Factor Xa and thrombin are central to both physiological hemostasis (the process that stops bleeding at the site of injury) and pathological thrombosis, Factor XIa is believed to play a more significant role in the amplification of thrombus formation with a lesser role in initial hemostasis. By selectively inhibiting Factor XIa, **milvexian** is hypothesized to uncouple antithrombotic efficacy from bleeding risk.

Coagulation cascade showing the distinct targets of **milvexian** and other DOACs.

### **Deep Dive into Experimental Protocols**

A nuanced comparison of bleeding risk requires a thorough understanding of the methodologies employed in the respective clinical trials.

## Milvexian: AXIOMATIC-TKR and AXIOMATIC-SSP Trial Protocols

- AXIOMATIC-TKR: This Phase 2, randomized, open-label, parallel-group, dose-ranging multicenter study evaluated the efficacy and safety of milvexian for the prevention of VTE in patients undergoing elective total knee replacement surgery.[1] Patients were randomized to receive one of seven postoperative regimens of milvexian or enoxaparin (40 mg once daily). The primary efficacy outcome was the composite of asymptomatic deep-vein thrombosis, confirmed symptomatic VTE, or death from any cause. The principal safety outcome was any bleeding, defined as a composite of major, clinically relevant nonmajor, and minimal bleeding.[2] Major bleeding was defined according to the International Society on Thrombosis and Haemostasis (ISTH) criteria.[2]
- AXIOMATIC-SSP: This Phase 2, international, randomized, double-blind, placebo-controlled, dose-finding trial assessed the safety and efficacy of five doses of milvexian compared with placebo in patients with a recent ischemic stroke or transient ischemic attack (TIA) who were also receiving background single or dual antiplatelet therapy.[3] The primary efficacy endpoint was the composite of ischemic stroke or covert brain infarction on MRI at 90 days. The main safety outcome was major bleeding, defined as type 3 or 5 bleeding according to the Bleeding Academic Research Consortium (BARC) criteria.[4]



#### **DOACs: Pivotal Trial Protocols**

- Apixaban (ARISTOTLE): This randomized, double-blind trial compared apixaban with
  warfarin for the prevention of stroke or systemic embolism in patients with atrial fibrillation
  and at least one additional risk factor for stroke.[5] The primary safety outcome was major
  bleeding, defined according to the ISTH criteria.[6] Clinically relevant non-major (CRNM)
  bleeding was defined as overt bleeding not meeting the criteria for major bleeding but
  requiring medical intervention, an unscheduled visit, temporary cessation of the study drug,
  or was associated with discomfort or impairment of daily activities.[7]
- Rivaroxaban (ROCKET AF): This randomized, double-blind, double-dummy, noninferiority
  trial compared once-daily oral rivaroxaban with dose-adjusted warfarin for the prevention of
  stroke and systemic embolism in patients with nonvalvular atrial fibrillation at moderate to
  high risk for stroke.[8] The primary safety outcome was a composite of major and nonmajor
  clinically relevant bleeding events.[9] Major bleeding was defined according to the ISTH
  criteria.[10]
- Edoxaban (ENGAGE AF-TIMI 48): This randomized, double-blind, double-dummy trial
  compared two once-daily regimens of edoxaban with warfarin in patients with moderate-tohigh-risk atrial fibrillation.[11] The primary safety end point was major bleeding during
  treatment, as defined by the ISTH criteria.[12]
- Dabigatran (RE-LY): In this randomized, open-label trial with blinded endpoint evaluation, two fixed doses of dabigatran were compared with open-label warfarin in patients with atrial fibrillation at risk for stroke.[13] The primary safety outcome was major bleeding, defined as a reduction in the hemoglobin level of at least 2 g/dL, transfusion of at least 2 units of blood, or symptomatic bleeding in a critical area or organ.[14]

#### Conclusion

The available data from Phase 2 trials position **milvexian** as a promising anticoagulant with a potentially superior safety profile concerning bleeding risk compared to established DOACs. Its novel mechanism of targeting Factor XIa offers a targeted approach to thrombosis that may spare physiological hemostasis. As the results from ongoing Phase 3 trials become available, a more direct and definitive comparison will be possible, further elucidating the role of **milvexian** in the future of anticoagulation therapy. The detailed experimental protocols and the distinct



signaling pathways outlined in this guide provide a foundational understanding for interpreting these forthcoming data and for guiding future research in this exciting field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rationale and design of the AXIOMATIC-SSP phase II trial: Antithrombotic treatment with factor XIa inhibition to Optimize Management of Acute Thromboembolic events for Secondary Stroke Prevention PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events in Total Knee Replacement - American College of Cardiology [acc.org]
- 3. Characterization of Major and Clinically Relevant Non-Major Bleeds in the APEX Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale and design of the AXIOMATIC-SSP phase II trial: Antithrombotic treatment with factor XIa inhibition to Optimize Management of Acute Thromboembolic events for Secondary Stroke Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Major bleeding in patients with atrial fibrillation receiving apixaban or warfarin: The ARISTOTLE Trial (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation): Predictors, Characteristics, and Clinical Outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table 15, Minor Bleeding Definitions Safety, Effectiveness, and Cost-Effectiveness of New Oral Anticoagulants Compared with Warfarin in Preventing Stroke and Other Cardiovascular Events in Patients with Atrial Fibrillation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rxfiles.ca [rxfiles.ca]
- 9. Primary and key secondary results from the ROCKET AF trial, and their implications on clinical practice PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]



- 11. Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation— Thrombolysis in Myocardial Infarction 48 - American College of Cardiology [acc.org]
- 12. Outcomes With Edoxaban Versus Warfarin in Patients With Previous Cerebrovascular Events: Findings From ENGAGE AF-TIMI 48 (Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation-Thrombolysis in Myocardial Infarction 48) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrsonline.org [hrsonline.org]
- 14. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Milvexian: A New Frontier in Anticoagulation with a
  Focus on Bleeding Risk Reduction]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3324122#comparing-the-bleeding-risk-of-milvexian-with-other-doacs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com